![molecular formula C12H11N3 B034877 3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene CAS No. 105410-19-3](/img/structure/B34877.png)
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPTP is a bicyclic compound that possesses a unique molecular structure, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of TPTP is not fully understood. However, studies have shown that TPTP may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). COX and LOX are enzymes that play a role in the inflammatory response. Inhibition of these enzymes may lead to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
TPTP has been shown to possess a range of biochemical and physiological effects. TPTP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPTP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. TPTP has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TPTP has several advantages for lab experiments. TPTP is a small molecule that can be easily synthesized in the lab. TPTP is also stable and can be stored for long periods of time. However, TPTP has several limitations for lab experiments. TPTP has a low yield, making it difficult to obtain large quantities of the compound. TPTP is also highly reactive and can be difficult to handle.
Orientations Futures
There are several future directions for the study of TPTP. One direction is the development of TPTP analogs that possess improved pharmacological properties. Another direction is the study of the mechanism of action of TPTP. Understanding the mechanism of action of TPTP may lead to the development of more potent and selective TPTP analogs. Finally, the study of TPTP in animal models of disease may provide insight into the potential therapeutic applications of TPTP.
Conclusion:
In conclusion, TPTP is a heterocyclic compound that possesses a unique molecular structure and has gained significant attention in the field of medicinal chemistry. TPTP has been extensively studied for its potential use in drug development and has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of TPTP, including the development of TPTP analogs and the study of TPTP in animal models of disease.
Méthodes De Synthèse
The synthesis of TPTP is a complex process that involves multiple steps. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylenetriamine to form 1,3,5-triazine-2,4,6-triamine. The second step involves the reaction of 1,3,5-triazine-2,4,6-triamine with cyclopentadiene to form TPTP. The overall yield of TPTP is low, and the synthesis process is time-consuming.
Applications De Recherche Scientifique
TPTP has been extensively studied for its potential use in drug development. TPTP has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has also been studied for its potential use in the treatment of neurological disorders. TPTP has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
105410-19-3 |
|---|---|
Nom du produit |
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h4-6,15H,1-3H2,(H,13,14) |
Clé InChI |
FWKFESNVWBNYFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
SMILES canonique |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
Synonymes |
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
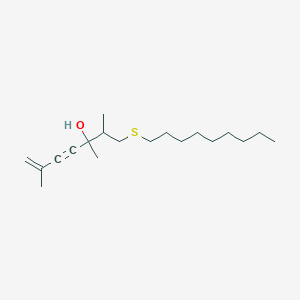
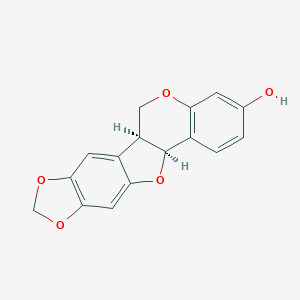
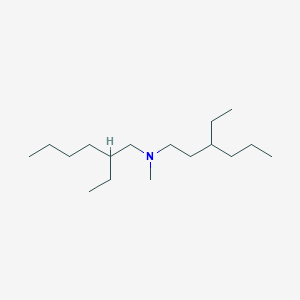
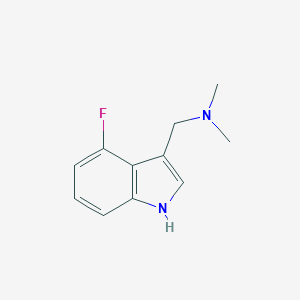
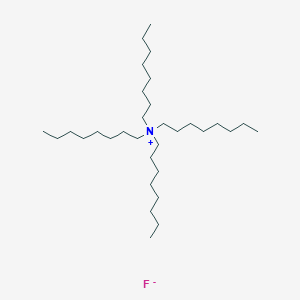
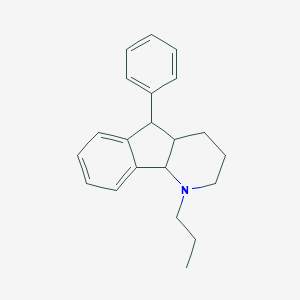
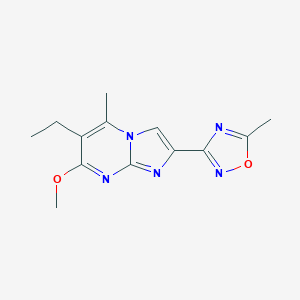
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
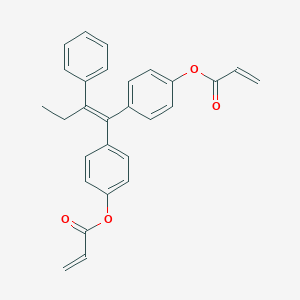
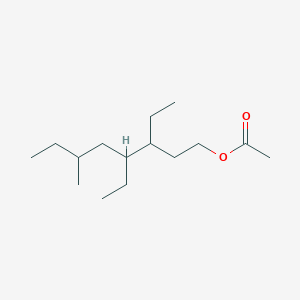
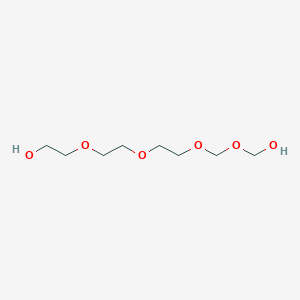
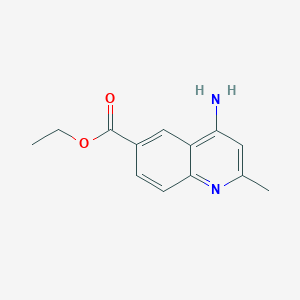
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)